Antiamoebin
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Overview
Description
Antiamoebin is a polypeptide of fungal origin known for its antimicrobial and protozoan properties. It is a member of the peptaibol family, which consists of short, cationic, and membrane-active peptides. This compound has garnered attention due to its unique structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Antiamoebin can be synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the stepwise construction of the peptide chain on a solid support. The process involves the sequential addition of amino acids, with protection and deprotection steps to ensure the correct sequence. The reaction conditions typically include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), along with organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. This requires specialized equipment to handle larger quantities of reagents and solvents, as well as stringent quality control measures to ensure the purity and consistency of the final product. The process may also involve the use of automated peptide synthesizers to increase efficiency and reduce human error.
Chemical Reactions Analysis
Types of Reactions: Antiamoebin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) and conditions like acidic or basic environments are used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives can exhibit different biological activities and properties compared to the parent compound.
Scientific Research Applications
Antiamoebin has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: this compound is employed in research on antimicrobial and antiprotozoal agents, helping to understand the mechanisms of action and resistance.
Medicine: Its antimicrobial properties make it a potential candidate for developing new antibiotics and antiparasitic drugs.
Industry: this compound is used in the development of bioactive coatings and materials with antimicrobial properties.
Mechanism of Action
Antiamoebin exerts its effects by interacting with cell membranes, leading to membrane disruption and cell death. The compound forms a helical structure that inserts into the lipid bilayer, causing pore formation and ion leakage. The molecular targets include membrane phospholipids and proteins, and the pathways involved are related to membrane integrity and ion homeostasis.
Comparison with Similar Compounds
Antiamoebin is compared with other peptaibol family members such as alamethicin and zervamicin. While all three compounds share a similar helical structure and membrane-active properties, this compound is unique in its specific amino acid sequence and biological activity. Alamethicin and zervamicin have different ion transport mechanisms and antimicrobial spectra, highlighting the uniqueness of this compound.
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Properties
CAS No. |
12692-85-2 |
---|---|
Molecular Formula |
C80H123N17O20 |
Molecular Weight |
1642.9 g/mol |
IUPAC Name |
2-[[(4S)-1-[2-[2-[[2-[[2-[[(2R)-2-[[2-[2-[2-[(2-acetamido-3-phenylpropanoyl)-methylamino]propanoyl-methylamino]propanoyl-methylamino]acetyl]amino]-2-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]-methylamino]propanoyl-methylamino]acetyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2R)-1-[(4S)-4-hydroxy-2-[[1-[2-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-methylcarbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C80H123N17O20/c1-18-79(10,87-65(104)43-89(12)70(109)47(5)91(14)72(111)49(7)93(16)75(114)59(83-51(9)99)37-53-29-24-21-25-30-53)77(116)82-40-64(103)85-58(35-46(3)4)74(113)92(15)48(6)71(110)90(13)44-66(105)96-41-55(100)38-61(96)69(108)86-57(32-33-63(81)102)67(106)88-80(11,19-2)78(117)97-42-56(101)39-62(97)76(115)94(17)50(8)73(112)95-34-26-31-60(95)68(107)84-54(45-98)36-52-27-22-20-23-28-52/h20-25,27-30,46-50,54-62,98,100-101H,18-19,26,31-45H2,1-17H3,(H2,81,102)(H,82,116)(H,83,99)(H,84,107)(H,85,103)(H,86,108)(H,87,104)(H,88,106)/t47?,48?,49?,50?,54-,55-,56-,57?,58?,59?,60?,61?,62?,79+,80+/m0/s1 |
InChI Key |
FCYOXUYVFGLPLR-FZVORYHSSA-N |
Isomeric SMILES |
CC[C@](C)(C(=O)NCC(=O)NC(CC(C)C)C(=O)N(C)C(C)C(=O)N(C)CC(=O)N1C[C@H](CC1C(=O)NC(CCC(=O)N)C(=O)N[C@](C)(CC)C(=O)N2C[C@H](CC2C(=O)N(C)C(C)C(=O)N3CCCC3C(=O)N[C@@H](CC4=CC=CC=C4)CO)O)O)NC(=O)CN(C)C(=O)C(C)N(C)C(=O)C(C)N(C)C(=O)C(CC5=CC=CC=C5)NC(=O)C |
Canonical SMILES |
CCC(C)(C(=O)NCC(=O)NC(CC(C)C)C(=O)N(C)C(C)C(=O)N(C)CC(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)N2CC(CC2C(=O)N(C)C(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)CN(C)C(=O)C(C)N(C)C(=O)C(C)N(C)C(=O)C(CC5=CC=CC=C5)NC(=O)C |
Origin of Product |
United States |
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